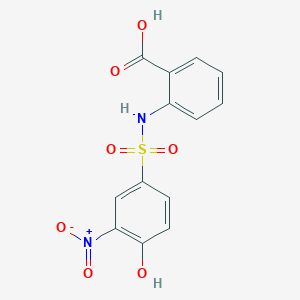

2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid

Description

Properties

IUPAC Name |

2-[(4-hydroxy-3-nitrophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O7S/c16-12-6-5-8(7-11(12)15(19)20)23(21,22)14-10-4-2-1-3-9(10)13(17)18/h1-7,14,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEWEPKDQIOROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396151 | |

| Record name | 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131971-24-9 | |

| Record name | 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid typically involves the nitration of a suitable precursor, followed by sulfonylation and subsequent amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The sulfonylamino group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H10N2O7S

- Molecular Weight : 338.29 g/mol

- Key Features : The compound contains a sulfonamide group and a nitro-substituted phenyl ring, contributing to its biological activity.

Inhibition of Matrix Metalloproteinases

One of the primary applications of this compound is as an inhibitor of matrix metalloproteinases (MMPs). MMPs are a group of enzymes involved in the degradation of extracellular matrix components, playing crucial roles in various physiological and pathological processes, including arthritis and cancer metastasis.

- Mechanism of Action : The compound inhibits MMPs such as MMP-1, MMP-9, and MMP-13, which are implicated in tissue remodeling and disease progression. By inhibiting these enzymes, it can potentially mitigate conditions like osteoarthritis and tumor metastasis .

Therapeutic Potential in Arthritis

Research has demonstrated that compounds similar to 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid can significantly reduce cartilage degradation in models of arthritis.

- Case Study : In vivo studies have shown that administration of these compounds resulted in decreased cartilage weight loss and collagen content loss, suggesting protective effects against joint degeneration .

Antioxidant Properties

The compound exhibits antioxidant activity, which can be beneficial in preventing oxidative stress-related damage in cells.

- Research Findings : Studies indicate that the presence of hydroxyl and nitro groups enhances its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage .

| Compound Name | MMP Inhibition | Antioxidant Activity | Therapeutic Use |

|---|---|---|---|

| This compound | High | Moderate | Osteoarthritis treatment |

| Similar Compounds | Varies | High | Cancer therapy |

Table 2: Summary of Research Findings

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid involves its interaction with specific molecular targets. The nitro and sulfonylamino groups can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, molecular properties, and applications:

Key Differences in Physicochemical Properties

Nitro groups (-NO₂) are strongly electron-withdrawing, stabilizing the sulfonamide linkage and influencing binding affinity in enzyme interactions .

Bioactivity :

- The chloro-nitro analog (68003-38-3) inhibits acetylcholinesterase, suggesting the target compound may share similar inhibitory properties with modified potency due to the hydroxyl group’s polarity .

- Methyl and methoxy substituents on benzoylbenzoic acids (e.g., 2-(4-methylbenzoyl)benzoic acid) exhibit lower ΔGbinding values in receptor docking studies, indicating stronger interactions . The target’s hydroxyl-nitro combination may similarly optimize binding energetics.

Applications: Chlorobenzoyl derivatives (e.g., 85-56-3) are used in polymer synthesis and photoluminescent materials, highlighting the versatility of benzoic acid scaffolds . Aminobenzoyl analogs (e.g., 60498-39-7) demonstrate antitumor activity, suggesting the target compound could be explored for similar medicinal applications .

Research Findings and Challenges

- Enzyme Inhibition : Docking studies on sulfonamide analogs emphasize the role of substituents in binding pocket interactions. For example, chloro groups may enhance hydrophobic interactions, while hydroxyl groups could form hydrogen bonds with catalytic residues .

- Synthetic Feasibility : The synthesis of the target compound may face challenges in regioselective sulfonylation and nitro-group stability under reaction conditions, requiring optimized protocols .

Biological Activity

2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid, often referred to as a sulfonamide derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 304.31 g/mol

- IUPAC Name : this compound

This compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The presence of the sulfonamide group in this compound suggests potential efficacy against various bacterial strains. A study demonstrated that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways, which are crucial for bacterial survival .

Anti-inflammatory Effects

Sulfonamide compounds have been studied for their anti-inflammatory properties. The compound's ability to inhibit matrix metalloproteinases (MMPs), enzymes implicated in inflammation and tissue remodeling, has been noted. MMP inhibitors are valuable in treating conditions like arthritis and cancer metastasis .

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors:

- Inhibition of Enzymes : The compound may act as an inhibitor of MMPs and other proteolytic enzymes, thereby reducing inflammation and tissue degradation.

- Modulation of Signaling Pathways : It potentially affects signaling pathways involved in cell proliferation and apoptosis, which are critical in cancer biology .

Case Studies

- Matrix Metalloproteinase Inhibition : A study focused on the development of non-peptide inhibitors of MMPs highlighted that derivatives similar to this compound significantly inhibited MMP activity in vitro, suggesting therapeutic potential in managing chronic inflammatory diseases .

- Antibacterial Activity : In another investigation, the compound was tested against several pathogenic bacteria. Results indicated a dose-dependent inhibition of bacterial growth, supporting its potential use as an antimicrobial agent .

Data Tables

Q & A

Q. What are the recommended methods for synthesizing and characterizing 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid?

Methodological Answer: Synthesis typically involves sulfonamide coupling between 3-amino-4-hydroxy-5-nitro-benzenesulfonamide and a benzoyl chloride derivative in dry pyridine under inert conditions. Purification is achieved via silica gel chromatography, and characterization employs:

- TLC (e.g., Rf = 0.72 in MeOH/DCM 20% v/v) for monitoring reaction progress .

- NMR spectroscopy (¹H, ¹³C) to confirm structural integrity. For example, key signals include aromatic protons at δ 8.46 (d, J = 2.4 Hz) and δ 8.66 (d, J = 2.4 Hz), and a sulfonamide NH2 peak at δ 7.86 (s, exchangeable with D2O) .

- High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., [M-H]<sup>-</sup> observed at m/z 440.0540 vs. calculated 440.0547) .

Q. How can researchers quantify this compound in complex mixtures?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Optimize reverse-phase chromatography (C18 column) with a mobile phase gradient (e.g., water/acetonitrile + 0.1% formic acid). Use MRM transitions for quantification .

- UV-Vis Spectroscopy: Leverage the nitro group’s strong absorbance in the 300–400 nm range for concentration estimation.

- ¹H NMR Integration: Compare integral values of unique protons (e.g., aromatic or sulfonamide NH2) against an internal standard like TMS .

Q. What safety precautions are required when handling this compound?

Methodological Answer:

- Hazards: Harmful if inhaled, ingested, or absorbed through skin (e.g., irritates mucous membranes) .

- PPE: Lab coat, nitrile gloves, and safety goggles. Use in a fume hood to avoid aerosol exposure .

- Storage: Keep in a desiccator at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Test against targets like cyclooxygenase (COX) or kinases using fluorogenic substrates. For example, measure IC50 values via dose-response curves .

- Receptor Binding Studies: Radioligand displacement assays (e.g., [³H]-labeled ligands) to assess affinity for G-protein-coupled receptors .

- Cellular Toxicity: MTT or ATP-based viability assays in cancer cell lines (e.g., IC50 in HepG2 cells) .

Q. How can structural modifications enhance its physicochemical or pharmacological properties?

Methodological Answer:

- Nitro Group Reduction: Catalytic hydrogenation (Pd/C, H2) to generate amino derivatives for improved solubility .

- Sulfonamide Replacement: Substitute with carbamate or urea groups to modulate lipophilicity (ClogP) .

- SAR Studies: Synthesize analogs with halogens (e.g., 4-F-benzoyl) and compare bioactivity (e.g., 41% yield, δF = -107.47 ppm) .

Q. What mechanistic insights can be gained from its synthesis pathway?

Methodological Answer:

- Kinetic Studies: Monitor reaction progress via in situ IR to track carbonyl disappearance (e.g., 1700 cm<sup>-1</sup> for benzoyl chloride) .

- Isotopic Labeling: Use <sup>15</sup>N-labeled amines to elucidate sulfonamide formation mechanisms via 2D NMR (e.g., HSQC) .

Q. How can this compound be applied in coordination chemistry?

Methodological Answer:

- Ligand Design: Utilize the sulfonamide and carboxylic acid groups to chelate metals (e.g., Cu<sup>2+</sup> or Zn<sup>2+</sup>). Characterize complexes via:

- X-ray crystallography for structural elucidation.

- EPR Spectroscopy to study metal-ligand interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.